3-(3,5-Dimethoxyphenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic techniques like NMR, IR, Mass spectrometry, etc.
Synthesis Analysis
This involves the study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, X-ray crystallography) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound with various reagents.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antibacterial and Antifungal Activities
1,3,4-oxadiazole thioether derivatives, including those with substitutions similar to the specified compound, have demonstrated significant antibacterial activities against various bacterial strains. For instance, certain derivatives exhibited good inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo), with activities superior to commercial agents like bismerthiazol (Song et al., 2017). Similarly, N-Mannich bases of 1,3,4-oxadiazole showed broad-spectrum antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Al-Wahaibi et al., 2021).
Anticancer Properties
Substituted 1,3,4-oxadiazoles have been explored for their anticancer activities, with some derivatives showing promising results against various cancer cell lines. The structural modifications of these compounds significantly influence their biological activities, including their potential as anticancer agents (Redda & Gangapuram, 2007).
Antitrypanosomal Activity
Some bis(4-guanylphenyl) heterocyclic compounds, incorporating 1,3,4-oxadiazole and related structures, have shown good activity against Trypanosoma rhodesiense, suggesting their potential in treating trypanosomiasis without acute toxicity (Das, Wallace, & Boykin, 1980).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including those with benzimidazole groups, have been evaluated for their corrosion inhibition properties for mild steel in acidic conditions. These studies indicate the potential of such compounds in industrial applications, particularly in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting the potential applications of the compound and areas where further research could be conducted.
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-5-6-16(9-15(14)2)20-7-8-22(26-25-20)31-13-21-24-23(27-30-21)17-10-18(28-3)12-19(11-17)29-4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRYDYPAGSIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole |
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